6-Hydroxy-N-phenylpicolinamide

Description

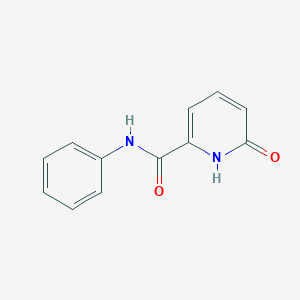

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

6-oxo-N-phenyl-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C12H10N2O2/c15-11-8-4-7-10(14-11)12(16)13-9-5-2-1-3-6-9/h1-8H,(H,13,16)(H,14,15) |

InChI Key |

ONGYPPLPYQFMPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy N Phenylpicolinamide

Established Synthetic Routes to the 6-Hydroxypicolinamide (B2619347) Core

The foundational step in the synthesis of 6-Hydroxy-N-phenylpicolinamide is the construction of the 6-hydroxypicolinamide core. This is typically achieved through a two-step process: the synthesis of 6-hydroxypicolinic acid and the subsequent formation of the amide bond.

Synthesis of 6-Hydroxypicolinic Acid as a Precursor

Several synthetic pathways have been established for the preparation of 6-hydroxypicolinic acid, a critical building block. One common method involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide. This process typically utilizes organometallic reagents to facilitate the carboxylation of the pyridine (B92270) ring.

Another approach begins with pyridine-2-carbonitrile, which can be converted to 6-hydroxypicolinic acid under specific reaction conditions, often involving microbial or enzymatic transformations. Additionally, dipicolinic acid N-oxide can serve as a starting material, undergoing a rearrangement and subsequent hydrolysis to yield the desired product. A biochemical route has also been demonstrated, involving the microbial conversion of quinolinic acid.

A two-step synthesis of the related 3,6-dihydroxypicolinic acid has been reported, starting from 3-hydroxypicolinic acid. This highlights the potential for functionalizing the pyridine ring prior to amide bond formation.

Amide Bond Formation Strategies for N-Phenylpicolinamide Derivatives

The crucial step of forming the amide bond between 6-hydroxypicolinic acid and aniline (or its derivatives) can be accomplished using a variety of coupling reagents. The choice of reagent is often dictated by the specific substrates and desired reaction conditions.

Commonly employed coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. Other effective reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). For challenging couplings, particularly with electron-deficient anilines, more reactive reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be utilized.

The reaction conditions for these couplings are critical and often involve the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in an appropriate aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Additive (if common) |

| Dicyclohexylcarbodiimide | DCC | HOBt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

Advanced Synthetic Approaches for Functionalization

To explore the chemical space around the this compound scaffold, advanced synthetic methods are employed to introduce a variety of substituents on both the pyridine and phenyl moieties.

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Picolinamides

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of picolinamides. The picolinamide (B142947) group itself can act as a directing group, facilitating C-H activation and subsequent bond formation at specific positions on the aromatic rings. Palladium and cobalt are frequently used catalysts in these transformations.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. The picolinamide directing group can enable regioselective C-H arylation, acetoxylation, and other functionalizations of the N-phenyl ring. nih.govresearchgate.netnih.gov

Cobalt-catalyzed reactions have also emerged as a valuable method for the synthesis of complex heterocyclic structures from picolinamide derivatives. chim.itresearchgate.net These reactions often proceed via C-H activation and can be used to construct fused ring systems. The picolinamide can function as a traceless directing group, being cleaved in a subsequent step. researchgate.net

Strategies for Introducing Diverse Substituents on the Phenyl and Pyridine Moieties

Beyond metal-catalyzed C-H functionalization, various other strategies can be employed to introduce substituents. For the phenyl ring, standard electrophilic aromatic substitution reactions can be utilized, provided the existing substituents are compatible. The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the molecule. mdpi.com

Functionalization of the pyridine ring can be more challenging due to the electron-deficient nature of the heterocycle. However, methods for the site-selective functionalization of pyridines are continually being developed. nih.govdigitellinc.comnih.gov These can include nucleophilic aromatic substitution on activated pyridine rings or directed ortho-metalation strategies. The inherent reactivity of the pyridine ring favors nucleophilic attack at the C2 and C4 positions, while electrophilic substitution, when it occurs, is generally directed to the C3 position under harsh conditions. nih.gov

Chemo- and Regioselectivity Considerations in this compound Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of complex molecules like substituted 6-Hydroxy-N-phenylpicolinamides. mdpi.compurechemistry.org

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. purechemistry.orgnih.gov In the context of this compound synthesis, this is crucial when performing reactions on a molecule that contains a hydroxyl group, an amide, and two aromatic rings. For instance, when introducing a substituent via an electrophilic reaction, conditions must be chosen to avoid unwanted reactions at the nucleophilic nitrogen of the amide or the oxygen of the hydroxyl group. The choice of protecting groups can be critical in achieving the desired chemoselectivity.

Regioselectivity is the preference for bond formation at one position over another. purechemistry.org This is a key consideration when functionalizing both the pyridine and phenyl rings. As mentioned, the picolinamide group can act as a directing group in metal-catalyzed C-H functionalization, leading to high regioselectivity. For the pyridine ring, the inherent electronic properties dictate the preferred positions for electrophilic and nucleophilic attack. nih.gov The substitution pattern of the starting materials will heavily influence the regiochemical outcome of subsequent reactions. Careful selection of reagents and reaction conditions is essential to achieve the desired regioisomer. nih.gov

Structure Activity Relationship Sar Studies of 6 Hydroxy N Phenylpicolinamide and Its Analogues

Influence of Substituents on the N-Phenyl Moiety on Biological Activity

The N-phenyl moiety of 6-hydroxy-N-phenylpicolinamide serves as a crucial interaction domain with biological targets, and its substitution pattern significantly modulates the compound's activity. Studies on related N-phenylpicolinamide series have demonstrated that both the nature and position of substituents on the phenyl ring can dramatically alter biological potency.

In a series of N-(4-acetamido)phenylpicolinamides, which are positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), the substituent on the phenyl ring played a pivotal role in determining activity. The replacement of a 3-methoxy group with halogens, such as chlorine or fluorine, resulted in a notable decrease in potency, as did the complete removal of the substituent. nih.gov This suggests that the electronic and steric properties of the substituent are finely tuned for optimal interaction with the receptor.

The following table illustrates the impact of substituents on the N-phenyl ring on the potency of related picolinamide (B142947) compounds.

| Compound ID | N-Phenyl Substituent | Activity (EC50, nM) |

| 10a | 3-Cl | 517 |

| 10b | 3-F | 556 |

| 10c | 3-CF3 | 3750 |

| 10d | H | 1650 |

These findings underscore the sensitivity of the biological target to the substitution pattern on the N-phenyl ring. The data suggest that for the mGlu4 receptor, a methoxy (B1213986) group at the 3-position is preferred over halogens or a trifluoromethyl group, indicating that both steric bulk and electronic effects are critical for activity.

Role of the Hydroxyl Group at the 6-Position of the Picolinamide Core in Modulating Activity

The hydroxyl group at the 6-position of the picolinamide core is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality can be instrumental in anchoring the molecule within the binding site of a biological target, thereby enhancing affinity and modulating activity. While direct SAR studies on a series of this compound analogues are not extensively documented in publicly available literature, the importance of such a group can be inferred from general principles of medicinal chemistry and studies on related heterocyclic compounds.

The ability of a hydroxyl group to form hydrogen bonds can provide a significant energetic contribution to ligand-receptor binding. Its removal or replacement with a non-hydrogen bonding group, such as a methyl or methoxy group, would be expected to have a profound impact on biological activity. For instance, in other classes of enzyme inhibitors, the presence of a hydroxyl group is often crucial for interaction with key amino acid residues in the active site. The tautomeric nature of the 6-hydroxypyridine system, existing in equilibrium with the 6-pyridone form, can also influence its electronic properties and binding mode.

Impact of Modifications to the Picolinamide Ring System on Biological Potency and Selectivity

Modifications to the picolinamide ring system itself, including the introduction of substituents or the replacement of the pyridine (B92270) ring with other heterocycles, can have a profound impact on biological potency and selectivity. In a study of picolinamide antibacterials, moving the nitrogen atom within the pyridine ring to create constitutional isomers resulted in a dramatic shift in selectivity. For example, an isonicotinamide (B137802) that was equally active against MRSA and C. difficile was transformed into a highly selective C. difficile inhibitor by changing the core to a picolinamide. nih.gov This highlights that the position of the nitrogen atom is critical for target recognition and can be exploited to engineer selectivity.

The introduction of substituents onto the picolinamide ring also influences activity. In the same antibacterial study, 2,6-disubstituted picolinamides were found to be inactive, suggesting that steric hindrance near the amide linkage is detrimental to activity. nih.gov This indicates that the picolinamide core has specific steric and electronic requirements for optimal biological effect.

The following table demonstrates the effect of ring modification on the activity of related picolinamide compounds.

| Compound ID | Core Structure | Substituent | Activity (MIC, µg/mL) |

| 4 | Isonicotinamide | - | 0.25 (C. difficile) |

| 87 | Picolinamide | - | 0.125 (C. difficile) |

| 75-80 | Picolinamide | 2,6-disubstituted | Inactive |

This data clearly illustrates that subtle changes to the heterocyclic core can lead to significant changes in biological activity and selectivity.

Systematic Optimization of Chemical Structures for Enhanced Pharmacological Profiles

The systematic optimization of chemical structures is a cornerstone of drug discovery, aiming to enhance desirable pharmacological properties while minimizing off-target effects and metabolic liabilities. For picolinamide-based compounds, this process involves a multi-parameter optimization of the different structural components of the molecule.

An example of such optimization can be seen in the development of mGlu4 positive allosteric modulators. nih.gov Starting from an initial hit, researchers systematically explored different regions of the molecule. The optimization of the amide portion by replacing a furan (B31954) with a 2-pyridyl group led to a significant increase in potency. nih.gov This was followed by an exploration of the N-phenyl substituents, as detailed in section 3.1, to fine-tune the electronic and steric properties for improved activity.

Mechanistic Investigations and Biological Target Identification of 6 Hydroxy N Phenylpicolinamide Analogues

Other Potential Biological Targets and Pathways Explored for the N-Phenylpicolinamide Class

While the primary focus of research on the N-phenylpicolinamide scaffold has been its role as an mGluR4 modulator, the core structure has also been utilized in medicinal chemistry efforts targeting other biological systems. This demonstrates the versatility of the picolinamide (B142947) chemical motif in drug discovery.

Investigations have explored N-phenylpicolinamide derivatives in the context of cancer therapy. Ruthenium(II) arene complexes incorporating N-phenylpicolinamide ligands have been synthesized and evaluated for their antiproliferative activity. rsc.org In these studies, the coordinating mode of the ligand to the metal center was found to drastically affect the biological activity and cytotoxicity of the resulting complex. rsc.org

Furthermore, the broader picolinamide scaffold has been identified in phenotypic screens for novel antitubercular agents. A high-throughput screen of a chemical library identified a series of 6-dialkylaminopyrimidine carboxamides, which contain a related structural motif, as active against Mycobacterium tuberculosis. acs.org Subsequent structure-activity relationship studies confirmed that modifications to the phenyl ring and amide components were critical for antitubercular potency, suggesting a novel mechanism of action. acs.org These examples indicate that while the N-phenylpicolinamide class is well-established for its effects on mGluR4, its structural components are of broader interest in the development of therapeutics for different diseases.

Computational and Theoretical Studies of 6 Hydroxy N Phenylpicolinamide

Molecular Docking and Ligand-Protein Interaction Prediction for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 6-Hydroxy-N-phenylpicolinamide, this method is crucial for identifying potential protein targets and understanding the specific molecular interactions that govern its binding affinity.

Detailed research findings from studies on structurally related compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, suggest that the hydroxyl and amide moieties are key pharmacophoric features that can engage in significant hydrogen bonding with amino acid residues in a protein's active site. mdpi.com For instance, the hydroxyl group can act as a hydrogen bond donor, while the amide can act as both a donor and an acceptor. The phenyl ring can further stabilize the binding through hydrophobic interactions. mdpi.com

In the context of this compound, molecular docking studies could predict its binding to a range of protein targets, including kinases, which are often implicated in cancer and inflammatory diseases. The binding energy, a key output of docking simulations, provides a quantitative measure of the binding affinity, allowing for the ranking of potential targets. For example, studies on similar heterocyclic compounds have identified targets like the phosphatidylinositol 3-kinase (PI3Kα) by demonstrating how the ligand fits within the binding site and interacts with key residues. mdpi.com

Table 1: Potential Interacting Residues for this compound based on Molecular Docking of Analogous Compounds

| Interaction Type | Potential Amino Acid Residues | Reference |

| Hydrogen Bonding | ARG, GLU, ASP, ASN | nih.govnih.gov |

| Hydrophobic Interactions | LEU, VAL, PHE, TRP | mdpi.com |

| Aromatic Interactions | PHE, TYR, HIS | nih.gov |

Density Functional Theory (DFT) Calculations for Understanding Structural Isomerism and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its structural isomers, conformational flexibility, and electronic properties, which are fundamental to its reactivity and biological activity.

DFT can be used to determine the most stable tautomeric and rotameric forms of the molecule. The position of the hydroxyl group on the picolinamide (B142947) ring can lead to different tautomers, and the rotation around the amide bond can result in various conformers. DFT calculations can predict the relative energies of these different forms, identifying the most energetically favorable structure. A study on N-(fluorophenyl)pyridinecarboxamides highlighted how DFT can elucidate conformational preferences and the effects of intermolecular interactions. researchgate.net

Furthermore, DFT provides insights into the electronic properties of this compound, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. These electronic parameters are vital for understanding how the molecule will interact with biological targets at a subatomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be developed to predict its activity against specific biological targets and to guide the design of more potent analogues.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For hydroxylated aromatic compounds, descriptors related to the hydroxyl group, such as its position and electronic properties, have been shown to be crucial for their biological activity. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. For this compound, MD simulations can elucidate the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation.

An MD simulation starts with the docked pose of the ligand in the protein's active site and simulates the movements of all atoms in the system over a specific period. This allows for the observation of how the ligand and protein adapt to each other. For instance, MD simulations can reveal the flexibility of certain parts of the protein upon ligand binding and the stability of the hydrogen bonds formed between the ligand and the protein. nih.gov

The results of MD simulations can be analyzed to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. nih.gov These simulations can also identify water molecules that may play a crucial role in mediating the interaction between this compound and its target protein.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this approach can be used to design and screen virtual libraries of novel analogues with potentially improved activity and selectivity.

Ligand-based virtual screening can be performed using the structure of this compound as a template. nih.gov This involves searching for compounds with similar 2D or 3D structures. Pharmacophore modeling, a type of ligand-based screening, uses the key chemical features of an active molecule to search for new compounds.

Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds. nih.gov The compounds are then ranked based on their predicted binding affinity. This approach can be used to identify novel scaffolds that can be further optimized to develop new drug candidates. The design of a virtual library of analogues of this compound could involve modifications to the phenyl ring, the picolinamide core, or the position of the hydroxyl group to explore the structure-activity relationship and identify more potent compounds.

Preclinical in Vitro and in Vivo Non Human Efficacy Studies

In Vivo Studies in Relevant Non-Human Animal Models

Following promising in vitro results, a compound would be advanced to in vivo studies in relevant animal models of a specific disease. These studies are critical for evaluating the compound's efficacy and establishing a potential therapeutic window. The choice of animal model would depend on the therapeutic indication being pursued. For example, if targeting a neurological disorder, rodent models that mimic aspects of the human disease would be used to assess the compound's ability to produce the desired physiological or behavioral effects.

As of the current date, no in vivo efficacy studies for 6-Hydroxy-N-phenylpicolinamide have been published in the scientific literature.

Efficacy in Rodent Models of Neurological Disorders (e.g., Parkinson's disease models)

No studies were identified that evaluated the efficacy of this compound in established rodent models of any neurological disorder, including models of Parkinson's disease such as the 6-hydroxydopamine (6-OHDA) model. Research on this specific compound's potential neuroprotective or symptomatic effects in these models is not present in the available scientific literature.

Imaging Studies utilizing PET Radioligand Development for In Vivo Target Visualization in Animals

No evidence of the development or use of a radiolabeled form of this compound for positron emission tomography (PET) imaging was found in the scientific literature. Consequently, there are no reports of its use for in vivo target visualization in animal models.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds like 6-Hydroxy-N-phenylpicolinamide. slideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework. slideshare.net

Structural Elucidation: Proton (¹H) NMR spectroscopy identifies the number and electronic environment of hydrogen atoms in the molecule. slideshare.net The chemical shift (δ) of each proton signal indicates its local chemical environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals would be expected for the protons on the picolinamide (B142947) and phenyl rings. For instance, protons on the phenyl ring would typically appear in a specific region of the spectrum, and their integration would correspond to the number of protons. nih.gov Similarly, the protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns. Carbon-13 (¹³C) NMR provides complementary information, showing a signal for each unique carbon atom in the structure. nih.gov Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the connectivity of the molecular structure. researchgate.net

Binding Interactions: NMR is also a powerful tool for studying how ligands like this compound interact with proteins. When the compound binds to a protein, changes can be observed in the NMR spectrum of either the ligand or the protein. These changes, known as chemical shift perturbations, can be used to map the binding site and determine the affinity of the interaction. This provides crucial insights into the mechanism of action at a molecular level.

Table 1: Illustrative ¹H NMR Spectral Data Interpretation Note: This is a representative table illustrating expected data. Actual values may vary based on experimental conditions.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl Ring Protons | 7.0 - 8.0 | Multiplet | 5H |

| Pyridine Ring Protons | 7.5 - 8.5 | Multiplets | 3H |

| N-H (Amide) | 9.0 - 11.0 | Broad Singlet | 1H |

X-ray Crystallography for Ligand-Protein Complex Structures and Molecular Conformations

Molecular Conformation: By crystallizing the compound and diffracting X-rays off the crystal lattice, a detailed electron density map is generated. nih.gov This map allows for the precise placement of each atom, revealing the compound's specific three-dimensional shape. This includes the planarity of the aromatic rings and the orientation of the amide linkage and hydroxyl group.

Ligand-Protein Complex Structures: To understand its biological function, researchers often co-crystallize this compound with its protein target, such as an enzyme or receptor. nih.gov The resulting crystal structure of the complex reveals the exact binding mode of the ligand. springernature.com It shows which amino acid residues of the protein are involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). This structural information is invaluable for structure-based drug design and for understanding the basis of molecular recognition. frontiersin.orgnih.gov The process involves growing high-quality crystals of the protein-ligand complex and collecting X-ray diffraction data, often at a synchrotron source to obtain high-resolution data. researchgate.netnih.gov

Table 2: Typical X-ray Crystallography Data for a Ligand-Protein Complex Note: This table shows example parameters for a hypothetical complex.

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å) | a = 11.6, b = 7.5, c = 15.2 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

Mass Spectrometry for Metabolite Identification and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound, identifying its metabolites, and performing quantitative analysis. nih.gov

Metabolite Identification: When a compound is metabolized in a biological system, its structure is modified, leading to the formation of metabolites. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate these metabolites from the parent compound and from endogenous molecules. researchgate.netchemrxiv.org The mass spectrometer then analyzes the mass of each metabolite. By using tandem mass spectrometry (MS/MS), the ions of a specific metabolite are isolated and fragmented, creating a characteristic fragmentation pattern that acts as a structural fingerprint, which helps to elucidate the metabolite's structure. nih.govchemrxiv.org For example, modifications like hydroxylation or glucuronidation on the parent molecule can be readily identified by the corresponding mass shifts.

Quantitative Analysis: MS, particularly when coupled with chromatography (LC-MS/MS), is the gold standard for quantifying the concentration of compounds in complex biological samples like plasma or urine. nih.govresearchgate.netnih.gov Using a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion (the parent molecule) and one or more of its characteristic fragment ions. nih.govnih.gov This highly specific and sensitive method allows for accurate quantification of this compound and its metabolites, even at very low concentrations. nih.gov

Table 3: Example Mass Spectrometry Data for this compound

| Analysis Type | Ion | m/z (example) |

|---|---|---|

| Parent Compound | [M+H]⁺ | 215.08 |

| MS/MS Fragment 1 | [Fragment]⁺ | 121.03 |

| MS/MS Fragment 2 | [Fragment]⁺ | 94.04 |

Chromatography Techniques (HPLC, GC-MS) for Purity and Compound Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for assessing the purity of a compound. mdpi.com The sample is dissolved in a solvent and pumped through a column containing a solid stationary phase. Because components of the sample interact differently with the stationary phase, they travel through the column at different speeds and are thus separated. A detector at the end of the column measures the amount of each component as it elutes. For this compound, a reversed-phase HPLC method would typically be used to separate it from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound is proportional to its concentration, allowing for a quantitative assessment of purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. conferenceworld.in It is primarily used for the analysis of volatile and thermally stable compounds. researchgate.net For a non-volatile compound like this compound, a chemical derivatization step, such as silylation, is often required to increase its volatility. mdpi.com Once derivatized, the compound is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. nih.govnih.gov This technique is highly effective for identifying and quantifying trace impurities. nih.gov

Table 4: Representative Chromatographic Conditions

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC | Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Detection | UV at 254 nm | |

| Retention Time | ~5.2 minutes (example) | |

| GC-MS | Column | Capillary (e.g., 5% Phenyl) |

| Carrier Gas | Helium | |

| Derivatization | Silylation (e.g., with BSTFA) |

Future Directions and Emerging Research Avenues for 6 Hydroxy N Phenylpicolinamide

Development of Novel Analogues with Optimized Research Profiles

The development of novel analogues of 6-Hydroxy-N-phenylpicolinamide is a key strategy to enhance its potential therapeutic efficacy and to elucidate structure-activity relationships (SAR). The process of structural optimization involves systematic modifications of the parent molecule to improve its biological activity, selectivity, and pharmacokinetic properties.

One approach to analogue development involves the modification of the phenyl ring of the N-phenylpicolinamide scaffold. For instance, the introduction of various substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds. A study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, a structurally related class of compounds, demonstrated that the position and nature of substituents on the phenyl ring are critical for their anticancer activity. niaidcivics.org

Another strategy focuses on the modification of the picolinamide (B142947) core. Research on N-methylpicolinamide-4-thiol derivatives has shown that alterations to the picolinamide structure can lead to compounds with potent and broad-spectrum anti-proliferative activities against various human cancer cell lines. nih.gov Similarly, the synthesis of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides has yielded compounds with significant diuretic effects, surpassing known drugs in some cases. researchgate.net

The following table summarizes examples of analogue development strategies from related compound classes that could be applied to this compound.

| Parent Scaffold | Modification Strategy | Observed Outcome | Potential Application for this compound |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Introduction of methyl group on the quinolinone core | Enhanced anticancer activity | Exploration of substituents on the picolinamide ring to modulate activity. |

| N-methylpicolinamide-4-thiol | Derivatization of the thiol group | Potent and broad-spectrum anti-proliferative activities | Introduction of diverse functional groups at the 6-hydroxy position to discover novel bioactivities. |

| N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides | Amidation with various arylalkylamines | Compounds with significant diuretic effects | Synthesis of a library of N-substituted phenylpicolinamides to explore a range of biological targets. |

These examples underscore the potential for creating a diverse library of this compound analogues with optimized profiles for various research applications.

Application in Probing Specific Biological Pathways and Molecular Mechanisms

The unique chemical structure of this compound makes it a promising candidate as a molecular probe to investigate specific biological pathways and molecular mechanisms. Molecular probes are essential tools in chemical biology for the selective modulation of protein function, enabling researchers to dissect complex cellular processes.

Derivatives of pyridine (B92270) carboxylic acids, the core of picolinamide, have been identified as inhibitors of various enzymes. For example, amino derivatives of nicotinic and isonicotinic acid have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for autoimmune diseases and cancer. nih.gov Furthermore, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been designed and synthesized as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer. niaidcivics.org

The potential of this compound and its analogues to act as selective inhibitors could be harnessed to probe the function of specific enzymes or signaling pathways. For instance, if an analogue demonstrates selective inhibition of a particular kinase, it could be used to study the downstream effects of that kinase's activity in cellular models of disease. The table below outlines potential biological targets for this compound based on the activity of related compounds.

| Compound Class | Biological Target | Therapeutic Area | Potential as a Molecular Probe |

| Amino(iso)nicotinic acid derivatives | Dihydroorotate Dehydrogenase (DHODH) | Autoimmune diseases, Cancer | To study the role of DHODH in cell proliferation and differentiation. |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | To investigate the PI3K/Akt signaling pathway in cancer progression. |

| Pyridine Carboxylic Acid Isomers | TRPC6 Channels | Neurodegenerative diseases | To explore the role of TRPC6 channels in neuronal function and survival. |

By developing a toolbox of this compound-based molecular probes, researchers can gain deeper insights into the molecular underpinnings of various diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. These computational tools can accelerate the design of novel compounds and predict their biological activities, thereby reducing the time and cost of research.

A recent study demonstrated the power of ML in the design of 6-hydroxy picolinohydrazide (B126095) ligands for copper-catalyzed hydroxylation reactions. nih.gov By establishing ML models, researchers were able to effectively accelerate the design of ligands and the optimization of reaction conditions. This approach led to the identification of highly efficient ligands for hydroxylation reactions. nih.gov

This methodology can be directly applied to the development of this compound analogues. By creating a dataset of synthesized analogues and their corresponding biological activities, ML models can be trained to predict the activity of new, virtual compounds. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and desired properties.

The following table outlines the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Prioritization of synthetic efforts and increased hit rate. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of novel chemical scaffolds with enhanced activity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to predict biological activity based on chemical structure. | Guidance for lead optimization and analogue design. |

| Reaction Optimization | Prediction of optimal reaction conditions for the synthesis of analogues. | Increased synthetic efficiency and yield. |

The use of AI and ML will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives.

Exploration of New Preclinical Disease Models for Efficacy Evaluation

The evaluation of the therapeutic potential of this compound and its analogues necessitates the use of relevant preclinical disease models. These models, which can range from cell-based assays to animal models, are crucial for assessing the efficacy and mechanism of action of new compounds.

Based on the observed activities of related picolinamide and quinolinone derivatives, several preclinical disease models could be explored. For instance, the anti-proliferative activity of N-methylpicolinamide-4-thiol derivatives against various cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer), suggests the use of these cell lines for initial screening of this compound analogues. nih.govnih.gov Furthermore, the in vivo efficacy of these compounds has been evaluated in xenograft mouse models of colon carcinoma. nih.govresearchgate.net

In the context of neurodegenerative diseases, rodent models are commonly employed for evaluating therapeutic potential prior to clinical studies. mdbneuro.com For example, transgenic mouse models of Alzheimer's disease are used to study the effects of new compounds on plaque formation and cognitive deficits. nih.gov Given that some pyridine carboxylic acid isomers have shown potential in preclinical models of Alzheimer's disease, similar models could be used to evaluate this compound analogues. nih.gov

The table below provides a summary of potential preclinical models for evaluating the efficacy of this compound.

| Disease Area | In Vitro Models | In Vivo Models |

| Cancer | Human cancer cell lines (e.g., HepG2, HCT-116, A375) | Xenograft mouse models of various cancers |

| Neurodegenerative Diseases | Neuronal cell cultures, iPSC-derived neurons | Transgenic rodent models of Alzheimer's or Parkinson's disease |

| Infectious Diseases | Cultures of parasites (e.g., Trypanosoma cruzi) or viruses | Animal models of specific infectious diseases |

| Inflammatory Diseases | Macrophage cell lines, co-culture systems | Rodent models of arthritis or inflammatory bowel disease |

The selection of appropriate preclinical models will be guided by the specific biological activities identified for the this compound analogues.

Collaborative Research Opportunities and Data Sharing Initiatives in Chemical Biology

Advancing the research on this compound will be greatly facilitated by collaborative efforts and open data sharing. The complexity of modern drug discovery and chemical biology necessitates a multidisciplinary approach, bringing together experts from academia, industry, and government.

Public databases such as PubChem and ChEMBL also play a crucial role in data sharing by providing open access to a vast amount of chemical and biological information. nih.govacs.org The Open Reaction Database is another important initiative focused on sharing detailed experimental data for chemical reactions, which can be invaluable for synthetic chemists working on novel analogues. nih.govacs.org

The benefits of collaborative research and data sharing in the context of this compound research are summarized in the table below.

| Initiative/Platform | Contribution to Research |

| Collaborative Drug Discovery (CDD) Vault | Secure data management and sharing for collaborative projects. |

| PubChem and ChEMBL | Public access to chemical and biological data to inform research. |

| Open Reaction Database | Sharing of detailed experimental protocols for synthesis. |

| FAIR Guiding Principles | A framework to make data Findable, Accessible, Interoperable, and Reusable. nih.gov |

By embracing a culture of collaboration and open science, the research community can accelerate the discovery and development of new applications for this compound and its derivatives, ultimately benefiting human health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Hydroxy-N-phenylpicolinamide, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling picolinic acid derivatives with aniline under catalytic conditions. For example, a two-step process:

Hydroxylation : Introduce the hydroxyl group at the 6-position of picolinic acid using directed ortho-metalation or enzymatic hydroxylation.

Amidation : React the hydroxylated intermediate with phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Characterization : Validate purity via:

- HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- NMR (1H/13C spectra: confirm absence of residual solvents and byproducts).

- Mass Spectrometry (HRMS to verify molecular ion [M+H]+).

- Cross-reference spectral data with NIST Chemistry WebBook standards .

Q. How should researchers design initial biological activity screens for this compound?

- Experimental Design :

- In vitro assays : Test enzyme inhibition (e.g., kinases, hydrolases) using fluorescence-based or colorimetric assays. Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%).

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds.

- Data Validation : Replicate experiments in triplicate, and use statistical tools (e.g., GraphPad Prism) for error analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Orthogonal Assays : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Batch Analysis : Verify compound integrity (e.g., degradation via LC-MS) if discrepancies arise between labs.

- Meta-analysis : Compare experimental conditions (pH, temperature, buffer composition) across studies to identify confounding variables .

- Example Data Conflict :

| Study | Reported IC50 (µM) | Assay Type | Buffer Conditions |

|---|---|---|---|

| A | 0.5 | Fluorescence | Tris-HCl, pH 7.4 |

| B | 5.2 | Colorimetric | PBS, pH 7.2 |

Q. How can researchers optimize this compound for in vivo pharmacokinetic studies?

- Methodology :

- Derivatization : Improve bioavailability via prodrug strategies (e.g., esterification of the hydroxyl group).

- Formulation : Use nanoemulsions or liposomal encapsulation to enhance solubility.

- ADME Profiling :

- Caco-2 assays for intestinal absorption.

- Microsomal stability tests (human/rat liver microsomes) to estimate metabolic half-life .

- Validation : Compare plasma concentration-time curves in rodent models (e.g., Sprague-Dawley rats) using LC-MS/MS quantification .

Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict target binding pockets (PDB: 1ATP for kinase domains).

- MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER).

- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogues .

Guidelines for Rigorous Research

- Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope .

- Preclinical Compliance : Adhere to NIH guidelines for animal studies (e.g., ARRIVE 2.0 for reporting) to ensure reproducibility .

- Data Sharing : Archive raw spectra, assay data, and code in repositories like Zenodo to align with open science practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.